molecular formula C18H12F4N4O2S2 B2450555 2-fluoro-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392297-08-4

2-fluoro-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2450555
CAS No.: 392297-08-4
M. Wt: 456.43
InChI Key: GMFADPBCFVMQEH-UHFFFAOYSA-N
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Description

This compound is a fluorinated aromatic amide . It contains a benzimidazole ring, which is a type of organic compound consisting of a benzene ring fused to an imidazole ring .


Synthesis Analysis

The synthesis of similar compounds often involves the transformation of a chloride intermediate into a 4H-pyran-4-one intermediate . This process typically involves the use of a base such as lithium hexamethyldisilazide (LiHMDS) at low temperatures, followed by cyclization mediated by trifluoroacetic acid (TFA) .


Molecular Structure Analysis

The molecular structure of this compound can be represented as a 2D Mol file or a computed 3D SD file . It contains a benzimidazole ring, which is a type of organic compound consisting of a benzene ring fused to an imidazole ring .

Scientific Research Applications

Synthesis and Chemical Properties

  • Ortho-C-H Imidation for Diverse Synthesis: This compound acts as a monodentate transient directing group (MonoTDG) enabling Ruthenium(II)-catalyzed direct ortho-C(sp2)-H imidation of benzaldehydes. This process is efficient and tolerates various functional groups, leading to the synthesis of useful quinazoline and fused isoindolinone scaffolds through simple derivatization steps (Wu et al., 2021).

Biological Activities and Applications

  • Carbonic Anhydrase Inhibition: A study investigating the inhibition of the tumor-associated isozyme IX by halogenosulfanilamide and halogenophenylaminobenzolamide derivatives, including compounds similar to the one , showed potent inhibitory activity. This suggests potential applications in designing antitumor agents (Ilies et al., 2003).
  • Antimicrobial Activity: Novel fluoro substituted sulphonamide benzothiazoles comprising thiazole have been synthesized and screened for antimicrobial activity. The synthesis was inspired by the biodynamic properties shown by such compounds, suggesting their application in developing new antimicrobial agents (Jagtap et al., 2010).

Synthetic Applications

  • Novel Synthon for Isoxazoles and Triazines: The compound has been utilized in the synthesis of isoxazoles and triazines, demonstrating the synthetic versatility of the trifluoromethyl group. This highlights its role in expanding the toolbox for organic synthesis (Strekowski et al., 1995).

Properties

IUPAC Name

2-fluoro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F4N4O2S2/c19-12-7-3-1-5-10(12)15(28)24-16-25-26-17(30-16)29-9-14(27)23-13-8-4-2-6-11(13)18(20,21)22/h1-8H,9H2,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFADPBCFVMQEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F4N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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